Ceftazidime dihydrochloride Ceftazidime dihydrochloride Ceftazidime Dihydrochloride is the dihydrochloride salt form of ceftazidime, a third-generation, beta-lactam, cephalosporin antibiotic with a wide range of activity against Gram-negative bacteria.
Brand Name: Vulcanchem
CAS No.: 73547-70-3
VCID: VC20759162
InChI: InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1
SMILES: CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
Molecular Formula: C22H24Cl2N6O7S2
Molecular Weight: 619.5 g/mol

Ceftazidime dihydrochloride

CAS No.: 73547-70-3

Cat. No.: VC20759162

Molecular Formula: C22H24Cl2N6O7S2

Molecular Weight: 619.5 g/mol

* For research use only. Not for human or veterinary use.

Ceftazidime dihydrochloride - 73547-70-3

CAS No. 73547-70-3
Molecular Formula C22H24Cl2N6O7S2
Molecular Weight 619.5 g/mol
IUPAC Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride
Standard InChI InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1
Standard InChI Key JLZLIGALAZXURA-YSPNNJRLSA-N
Isomeric SMILES CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
Canonical SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Chemical Structure and Properties

Ceftazidime dihydrochloride (CAS: 73547-70-3) is chemically identified as (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate dihydrochloride. It possesses a complex molecular structure with multiple functional groups that contribute to its antimicrobial activity and physicochemical behavior . The compound contains a beta-lactam ring fused to a dihydrothiazine ring, forming the characteristic cephalosporin nucleus. Additionally, it features a pyridinium group at the C-3 position that contributes to its unique pharmacological profile.

The physical and chemical properties of ceftazidime dihydrochloride are summarized in Table 1, providing essential parameters for pharmaceutical formulation and analytical considerations.

Table 1: Chemical and Physical Properties of Ceftazidime Dihydrochloride

PropertyValue
Chemical FormulaC₂₂H₂₄Cl₂N₆O₇S₂
Molecular Weight619.498 g/mol
Exact Mass618.052490
PSA244.76000
LogP1.21480
Storage Condition2-8°C
HS Code2941905990

The compound's molecular structure includes critical functional groups such as the 2-amino-thiazole moiety, which can be chemically modified to create new derivatives with potentially enhanced antimicrobial profiles. The moderate lipophilicity (LogP: 1.21480) allows for sufficient membrane permeability while maintaining adequate aqueous solubility, essential characteristics for an effective antimicrobial agent .

Stereochemistry and Molecular Configuration

Ceftazidime dihydrochloride exhibits important stereochemical features, with specific (6R,7R) configuration at the cephalosporin nucleus. This stereochemical arrangement is crucial for its antimicrobial activity and receptor binding properties. The compound also contains a (Z)-configuration in its oxyimino side chain, which contributes to its stability against certain beta-lactamases . This stereochemical configuration distinguishes ceftazidime from other cephalosporins and contributes to its unique spectrum of activity against gram-negative bacteria, including Pseudomonas aeruginosa.

Clinical Applications and Therapeutic Profile

Ceftazidime, available as the dihydrochloride salt form, has been extensively studied in clinical settings across multiple continents. Comprehensive global clinical trials conducted over a four-year period have provided substantial evidence regarding its efficacy and safety profile. These studies encompassed 3,570 patients treated with ceftazidime in open trials and 1,340 patients receiving the drug in comparative studies against 1,180 patients treated with alternative antibiotics .

The comparative antibiotics in these studies included aminoglycosides alone (14.2% of patients), aminoglycosides combined with one or two beta-lactams (43%), beta-lactams alone (34%), and other antibiotic combinations (8.8%) . This diverse comparison group provides a robust framework for evaluating ceftazidime's therapeutic efficacy against standard-of-care treatments.

Clinical Efficacy Data

The clinical outcomes from these extensive studies demonstrate ceftazidime's superior efficacy compared to alternative antimicrobial regimens, as detailed in Table 2.

Table 2: Clinical Efficacy of Ceftazidime from Worldwide Studies

ParameterCeftazidime (Open Studies)Ceftazidime (Comparative Studies)Other Antibiotics
Number of Patients3,5701,3401,180
Bacterial Clearance Rate-80.6%72.5%
Clinical Cure/Improvement92.6%91.1%84.8%

These data demonstrate that ceftazidime dihydrochloride achieved superior bacterial clearance rates (80.6%) compared to alternative antibiotics (72.5%). Additionally, the clinical cure or improvement rates were notably higher in both open (92.6%) and comparative studies (91.1%) for ceftazidime compared to other antibiotics (84.8%) . These findings establish ceftazidime as a highly effective antimicrobial agent for various infectious conditions, particularly those caused by susceptible gram-negative pathogens.

Novel Research Applications and Developments

ParameterValue
Binding Affinity to S-RBDKD = 260 ± 38 μM
IC50 for Inhibition of S-RBD Binding to HPAEpiC39.90 ± 1.11 μM
IC50 for Inhibition of SARS-CoV-2 Pseudovirus113.24 ± 1.23 μM
Cytotoxicity at 400 μMNone detected

Synthetic Derivatives and Chemical Modifications

Chemical synthesis efforts have yielded novel derivatives of ceftazidime with potentially enhanced antimicrobial properties. Research has focused on two main modification pathways: substitution of the pyridine ring at the C3 position with amino acids, and N-acylation of the 2-amino thiazole moiety in ceftazidime .

The first modification pathway involves linking amino acids to ceftazidime by substituting the pyridine ring at the C3 position, which has resulted in several new compounds with potential antimicrobial activity. The second approach involves the reaction of acetyl chloride, chloroacetyl chloride, and benzoyl chloride with the 2-amino thiazole group of ceftazidime to yield three additional novel compounds . These modifications aim to enhance the antimicrobial spectrum, improve pharmacokinetic properties, or overcome resistance mechanisms in bacterial pathogens.

Interactions with Other Antimicrobial Agents

Research into the interaction between ceftazidime and other antimicrobials has revealed important findings regarding endotoxin release and potential combination therapies. Studies examining the effect of ceftazidime on Escherichia coli have shown that treatment with ceftazidime can result in the release of bacterial lipopolysaccharide (endotoxin), which may be associated with the development of septic shock .

Interestingly, pretreatment with clindamycin (CLDM) before ceftazidime administration significantly suppressed the release of endotoxin by E. coli in a time-dependent manner. This suppression also reduced the subsequent production of inflammatory cytokines like tumor necrosis factor alpha (TNF-α) and interleukin-1β (IL-1β) . Electron microscopy revealed that ceftazidime treatment transformed E. coli from rod-shaped bacteria to filament-like structures, while pretreatment with clindamycin prevented these morphological changes.

These findings suggest important considerations for combination antimicrobial therapy involving ceftazidime, particularly in situations where gram-negative sepsis is a concern. The ceftazidime-clindamycin interaction highlights the complex effects that antimicrobial agents can have on bacterial cells beyond direct killing, including impacts on endotoxin release and host inflammatory responses.

Pharmaceutical Formulation and Stability

Ceftazidime dihydrochloride requires specific storage conditions (2-8°C) to maintain its chemical stability and therapeutic efficacy . The compound's structural features, including the beta-lactam ring, make it susceptible to hydrolysis under certain conditions. The dihydrochloride salt form provides improved solubility compared to the free base, facilitating pharmaceutical formulation for parenteral administration.

The stability profile of ceftazidime dihydrochloride is influenced by several factors including pH, temperature, light exposure, and the presence of metal ions. These considerations are critical for the development of stable pharmaceutical formulations and for establishing appropriate storage and handling guidelines for clinical use. The reconstituted solution typically has limited stability at room temperature, necessitating strict adherence to storage recommendations to maintain potency.

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